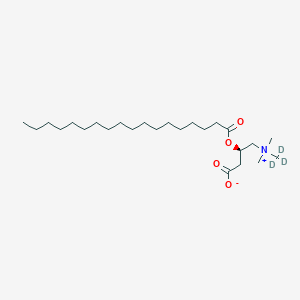

Stearoyl-l-carnitine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H49NO4 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate |

InChI |

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3 |

InChI Key |

FNPHNLNTJNMAEE-ZHBYIVLDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Stearoyl-l-carnitine-d3 in Modern Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding complex biological processes and identifying novel biomarkers for disease. Stearoyl-l-carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondria for β-oxidation. Dysregulation of stearoyl-l-carnitine levels has been implicated in various metabolic disorders, including obesity and type 2 diabetes. Stearoyl-l-carnitine-d3, a stable isotope-labeled analogue, serves as an indispensable tool in mass spectrometry-based lipidomics, enabling robust and reliable quantification of its endogenous, non-labeled counterpart. This technical guide provides an in-depth overview of the role of this compound in lipidomics, complete with experimental protocols, quantitative data analysis, and pathway visualizations.

The Core Function of this compound: An Internal Standard for Quantitative Lipidomics

The primary role of this compound in lipidomics is to serve as an internal standard (IS) in stable isotope dilution mass spectrometry (SID-MS).[1] This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision.

During sample preparation, a known amount of this compound is spiked into the biological sample (e.g., plasma, serum, tissue homogenate). Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By measuring the ratio of the signal intensity of the endogenous analyte to the known concentration of the internal standard, accurate quantification can be achieved, correcting for experimental variability.

Data Presentation: Quantitative Analysis of Acylcarnitines in Metabolic Disease

The application of this compound as an internal standard allows for the precise measurement of stearoyl-l-carnitine in various physiological and pathological states. The following table summarizes representative data on plasma acylcarnitine concentrations in lean, obese, and type 2 diabetic (T2DM) individuals, highlighting the alterations observed in metabolic disease.

| Acylcarnitine Species | Lean (µmol/l) | Obese (µmol/l) | T2DM (µmol/l) |

| Long-Chain Acylcarnitines | |||

| C16:0 (Palmitoyl-l-carnitine) | 0.08 ± 0.03 | 0.15 ± 0.06 | 0.16 ± 0.07 |

| C18:1 (Oleoyl-l-carnitine) | 0.10 ± 0.04 | 0.18 ± 0.07 | 0.20 ± 0.09 |

| C18:0 (Stearoyl-l-carnitine) | 0.05 ± 0.02 | 0.09 ± 0.04 | 0.10 ± 0.05 |

| Medium-Chain Acylcarnitines | |||

| C8:0 (Octanoyl-l-carnitine) | 0.03 ± 0.01 | 0.04 ± 0.02 | 0.06 ± 0.03*¶ |

| Short-Chain Acylcarnitines | |||

| C2 (Acetyl-l-carnitine) | 2.5 ± 0.8 | 2.7 ± 1.0 | 2.8 ± 1.2 |

*Data presented as mean ± standard deviation. *Significantly different from lean (p < 0.05). ¶Significantly different from obese (p < 0.05). (Data adapted from a study on human plasma acylcarnitine profiles.[2])

Experimental Protocols

A detailed methodology for the quantification of stearoyl-l-carnitine using this compound as an internal standard is provided below. This protocol is a synthesis of established methods for acylcarnitine analysis by LC-MS/MS.

Sample Preparation (Plasma)

-

Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 5 µL of an internal standard working solution containing this compound (e.g., at a concentration of 5 ng/mL) to each plasma sample.[3]

-

Protein Precipitation: Add 300 µL of ice-cold methanol to each sample.[3] Vortex vigorously for 10 seconds to precipitate proteins.

-

Incubation and Centrifugation: Incubate the samples at ambient temperature for 10 minutes.[3] Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Supernatant Transfer and Dilution: Carefully transfer 100 µL of the supernatant to a new vial. Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[3]

-

Vortexing and Injection: Vortex the diluted sample for 10 seconds before injecting it into the LC-MS/MS system.[3]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.[3]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Employ a suitable gradient to separate the acylcarnitines. A typical gradient might start with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic long-chain acylcarnitines like stearoyl-l-carnitine.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[4]

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Stearoyl-l-carnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will have a mass shift of +3 compared to the endogenous analyte. For example, a potential transition for this compound is m/z 431.9 → 85.1.[3]

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.

Caption: Lipidomics workflow for acylcarnitine quantification.

Caption: The Carnitine Shuttle metabolic pathway.

Conclusion

This compound is a critical reagent in the field of lipidomics, enabling the accurate and precise quantification of its endogenous counterpart. Its use as an internal standard in LC-MS/MS-based methods allows researchers to reliably measure fluctuations in stearoyl-l-carnitine levels, providing valuable insights into the pathophysiology of metabolic diseases. The detailed protocols and understanding of the underlying metabolic pathways presented in this guide are intended to support the research community in advancing our knowledge of lipid metabolism and its role in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. restek.com [restek.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Metabolism of Stearoylcarnitine in Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine, an acyl ester of carnitine, is a critical intermediate in the mitochondrial transport and subsequent β-oxidation of stearic acid, a common saturated long-chain fatty acid. The metabolism of stearoylcarnitine is intricately linked to cellular energy homeostasis and is regulated by the carnitine shuttle system. Dysregulation of stearoylcarnitine metabolism has been implicated in a variety of metabolic disorders, including type 2 diabetes and cardiovascular disease, making it a molecule of significant interest for both basic research and therapeutic development. This technical guide provides an in-depth overview of the endogenous metabolism of stearoylcarnitine, focusing on its role in fatty acid oxidation, the key enzymatic players, and the signaling pathways that govern its flux. Detailed experimental protocols for the quantification of stearoylcarnitine and the assessment of fatty acid oxidation are provided, alongside a summary of key quantitative data. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism.

Introduction to Stearoylcarnitine and Fatty Acid Oxidation

Fatty acids are a major source of energy for many tissues, particularly during periods of fasting or prolonged exercise.[1] The catabolism of fatty acids occurs primarily through β-oxidation within the mitochondrial matrix.[2] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids.[1][3] The carnitine shuttle system facilitates the transport of these fatty acids from the cytoplasm into the mitochondria.[3][4][5]

Stearoylcarnitine is formed when a stearoyl group from stearoyl-CoA is transferred to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane.[3][6] This conversion is a rate-limiting step in long-chain fatty acid oxidation.[3][7] Once formed, stearoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[8] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the reaction, regenerating stearoyl-CoA and free carnitine.[8][9] The liberated stearoyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production through the Krebs cycle and oxidative phosphorylation.[4]

The Carnitine Shuttle and Stearoylcarnitine Metabolism

The metabolism of stearoylcarnitine is intrinsically linked to the activity of the carnitine shuttle, which comprises three key components:

-

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the formation of stearoylcarnitine from stearoyl-CoA and L-carnitine.[3][9] Three isoforms of CPT1 exist (CPT1A, CPT1B, and CPT1C), exhibiting tissue-specific expression patterns.[3] CPT1 is a primary site of regulation for fatty acid oxidation, being allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[3][10]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitines (like stearoylcarnitine) into the mitochondrial matrix in exchange for free carnitine.[8][9]

-

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the conversion of stearoylcarnitine back to stearoyl-CoA and L-carnitine.[8][9]

The coordinated action of these three proteins ensures the efficient transport of stearic acid into the mitochondria for energy production.

Quantitative Data on Stearoylcarnitine and Fatty Acid Oxidation

The concentration of stearoylcarnitine and the rate of fatty acid oxidation can vary significantly depending on the tissue type, metabolic state, and the presence of disease. While specific, universally applicable quantitative values are difficult to establish, the following tables summarize representative data from the literature to provide a comparative overview.

| Parameter | Tissue/Condition | Reported Value/Range | Reference |

| Stearoylcarnitine (C18:0) Levels | Human Plasma | Varies with metabolic state; elevated in certain metabolic disorders.[11] | [11] |

| Rat Heart (perfused with palmitate) | Increased over time.[2] | [2] | |

| Isotope Enrichment (M+3) | Palmitoylcarnitine (in perfused rat heart) | 90.2 ± 5.8 % | [2] |

| Stearoylcarnitine (in perfused rat heart) | 78.0 ± 7.1 % | [2] |

Table 1: Representative Quantitative Data on Stearoylcarnitine Levels and Isotope Enrichment.

| Experimental Model | Assay Principle | Key Measurement | Reference |

| Isolated Mouse Hepatocytes | [1-14C]palmitic acid oxidation | Radioactivity of acid-soluble metabolites (ASM).[12] | [12][13] |

| Animal Tissues and Cell Lines | Radiolabeled palmitate oxidation | Trapping and counting of released 14CO2.[14] | [14] |

| Mouse Brain Slices | Octanoyl-CoA oxidation coupled to NADH-dependent reduction of INT to formazan. | Optical density at 492 nm.[15] | [15] |

Table 2: Summary of Methodologies for Measuring Fatty Acid Oxidation.

Experimental Protocols

Quantification of Stearoylcarnitine by Mass Spectrometry

The quantification of stearoylcarnitine and other acylcarnitines is typically performed using tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).[16][17][18][19]

Protocol: LC-MS/MS for Acylcarnitine Profiling

-

Sample Preparation:

-

Plasma, serum, or tissue homogenates are used as the sample matrix.[16][19]

-

Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.[19]

-

The mixture is incubated and then centrifuged to pellet the precipitated proteins.[19]

-

The supernatant containing the acylcarnitines is collected for analysis.[19]

-

-

Chromatographic Separation (Optional but Recommended for Isomer Separation):

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in positive ion mode is typically used.

-

Multiple reaction monitoring (MRM) is employed for sensitive and specific detection of each acylcarnitine and its corresponding internal standard.[16]

-

Quantification is achieved by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[20]

-

Measurement of Fatty Acid β-Oxidation Rate

The rate of fatty acid oxidation can be measured in various biological samples, including isolated mitochondria, cultured cells, and tissue homogenates.[13][14] A common method involves the use of radiolabeled fatty acids.

Protocol: Radiolabeled Fatty Acid Oxidation Assay in Isolated Hepatocytes

This protocol is adapted from methods described for freshly isolated mouse hepatocytes.[12][13][21]

-

Hepatocyte Isolation:

-

Substrate Preparation:

-

A solution of [1-14C]palmitic acid is complexed with bovine serum albumin (BSA) to ensure its solubility in the aqueous assay buffer.[12]

-

-

Fatty Acid Oxidation Assay:

-

Measurement of Acid-Soluble Metabolites (ASM):

-

The reaction mixture is centrifuged to pellet the cell debris.[12]

-

An aliquot of the supernatant, containing the radioactive acid-soluble metabolites (products of β-oxidation), is transferred to a scintillation vial.[12]

-

Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.[12]

-

-

Data Normalization:

-

The results are typically normalized to the total protein content of the hepatocyte sample.[21]

-

Signaling Pathways and Regulation

The metabolism of stearoylcarnitine and fatty acid oxidation are tightly regulated by various signaling pathways that respond to the energy status of the cell and the organism.

-

AMP-activated protein kinase (AMPK): In the fasted state, an increase in the AMP/ATP ratio activates AMPK. AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[7][22] The resulting decrease in malonyl-CoA levels relieves the inhibition of CPT1, leading to an increased rate of fatty acid oxidation.[7][22]

-

Insulin Signaling: In the fed state, high insulin levels activate protein phosphatase 2A (PP2A), which dephosphorylates and activates ACC.[22] This leads to an increase in malonyl-CoA, which inhibits CPT1 and suppresses fatty acid oxidation, promoting fatty acid synthesis instead.[7][22]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid uptake and oxidation, including CPT1.[7]

Caption: Regulation of stearoylcarnitine metabolism and fatty acid oxidation.

Role in Disease and Drug Development

Elevated levels of stearoylcarnitine and other long-chain acylcarnitines have been associated with insulin resistance and type 2 diabetes.[6][23] This accumulation may reflect an imbalance between fatty acid uptake and oxidation, leading to mitochondrial stress.[23] Inborn errors of metabolism affecting the carnitine shuttle, such as CPT1 or CPT2 deficiency, can lead to severe clinical manifestations, including hypoketotic hypoglycemia, myopathy, and cardiomyopathy.[11]

The enzymes of the carnitine shuttle, particularly CPT1, are attractive targets for drug development.[8][24][25] CPT1 inhibitors have been investigated for the treatment of type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by aiming to reduce excessive fatty acid oxidation and improve glucose homeostasis.[8][26] Conversely, activators of fatty acid oxidation may have therapeutic potential in conditions characterized by lipid accumulation.

Caption: Experimental workflow for measuring fatty acid oxidation.

Conclusion

The endogenous metabolism of stearoylcarnitine is a central process in cellular energy production, tightly regulated to meet the metabolic demands of the cell. Its role as a key intermediate in the transport of stearic acid into the mitochondria for β-oxidation highlights its importance in maintaining metabolic flexibility. The association of dysregulated stearoylcarnitine metabolism with various diseases underscores the need for a deeper understanding of its biochemical pathways and regulatory mechanisms. The experimental approaches detailed in this guide provide a framework for researchers to investigate the intricacies of stearoylcarnitine metabolism and its implications for human health and disease, paving the way for the development of novel therapeutic strategies targeting fatty acid oxidation.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FATTY ACID CHAIN-ELONGATION IN PERFUSED RAT HEART: SYNTHESIS OF STEAROYLCARNITINE FROM PERFUSED PALMITATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 5. Khan Academy [khanacademy.org]

- 6. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine Traffic in Cells. Link With Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Fatty acid oxidation assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cris.vtt.fi [cris.vtt.fi]

- 20. bevital.no [bevital.no]

- 21. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 25. Fatty acid oxidation and carnitine palmitoyltransferase I: emerging therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

Stearoylcarnitine: A Potential Biomarker for Metabolic Disorders – An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease (CVD), represent a growing global health crisis. The identification of early and reliable biomarkers is paramount for improved diagnosis, patient stratification, and the development of targeted therapies. Stearoylcarnitine (C18), a long-chain acylcarnitine, has emerged as a promising biomarker reflecting mitochondrial dysfunction and perturbations in fatty acid metabolism, which are central to the pathophysiology of these disorders. This technical guide provides a comprehensive overview of the role of stearoylcarnitine as a potential biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and an exploration of the underlying signaling pathways.

Introduction: The Role of Acylcarnitines in Metabolism

Acylcarnitines are essential molecules involved in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] This process, known as the carnitine shuttle, is critical for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart and skeletal muscle. Under normal physiological conditions, the rate of fatty acid entry into the mitochondria is tightly coupled with the rate of their oxidation. However, in metabolic disorders characterized by insulin resistance and excess lipid supply, this balance is disrupted.

An imbalance between fatty acid uptake and oxidation leads to the incomplete oxidation of fatty acids and the accumulation of various acylcarnitine species, including stearoylcarnitine, within the mitochondria and subsequently in the circulation.[2] Elevated levels of long-chain acylcarnitines like stearoylcarnitine are therefore considered indicative of mitochondrial stress and dysfunction.[3]

Stearoylcarnitine as a Biomarker in Metabolic Disorders: Quantitative Data

A growing body of evidence from clinical studies highlights a significant association between elevated circulating levels of stearoylcarnitine and various metabolic disorders. The following tables summarize key quantitative findings.

Table 1: Stearoylcarnitine Levels in Prediabetes and Type 2 Diabetes

| Condition | Patient Group | Control Group | Fold Change / Association | Reference |

| Progression to Prediabetes | Progressors (n=70) | Non-Progressors (n=70) | 0.031 ± 0.007 µM vs. 0.027 ± 0.008 µM (p=0.0026) | [4] |

| Type 2 Diabetes | T2D Patients | Healthy Controls | Increased levels of long-chain acylcarnitines observed. | [5] |

| Type 2 Diabetes | T2D African-American Women (n=44) | Non-diabetic Women (n=12) | Significant increase in total acylcarnitine to free carnitine ratio (150-170% of non-diabetic levels). | [2] |

Table 2: Stearoylcarnitine Levels in Cardiovascular Disease

| Condition | Patient Group | Control Group | Fold Change / Association | Reference |

| Coronary Artery Disease (CAD) | High CAD Complexity (SYNTAX Score > 22) | Low CAD Complexity | Reduced C18:2 levels in high complexity group. | [6] |

| Patients undergoing cardiovascular surgery | Patients with elevated BNP | Patients with lower BNP | Positive correlation between total acylcarnitine and BNP levels. | [7] |

Table 3: Stearoylcarnitine Levels in Non-Alcoholic Fatty Liver Disease (NAFLD)

| Condition | Patient Group | Control Group | Fold Change / Association | Reference |

| NAFLD with progression of fibrosis | Patients with advanced fibrosis | Patients with early-stage fibrosis | Gradual increase in AC18:1 with fibrosis progression. | [8] |

| NAFLD-related Hepatocellular Carcinoma (HCC) | Patients with HCC | NAFLD patients without HCC | Significantly elevated AC18:1 in HCC patients. | [8] |

Signaling Pathways Implicated in Stearoylcarnitine-Associated Metabolic Dysfunction

The accumulation of stearoylcarnitine is not merely a passive indicator of metabolic stress but is also implicated in the progression of metabolic diseases through the modulation of key signaling pathways.

Mitochondrial Dysfunction and Incomplete Fatty Acid Oxidation

The primary mechanism underlying elevated stearoylcarnitine is a mismatch between the rate of fatty acid transport into the mitochondria and the capacity of the tricarboxylic acid (TCA) cycle and electron transport chain to completely oxidize them. This leads to an accumulation of acyl-CoAs within the mitochondria, which are then converted to acylcarnitines and exported out of the mitochondria to alleviate mitochondrial stress.

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Impairment of Insulin Signaling

Elevated levels of long-chain acylcarnitines, including stearoylcarnitine, have been shown to directly interfere with insulin signaling pathways, contributing to insulin resistance. One proposed mechanism involves the activation of protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates and inactivates the insulin receptor.[9]

Caption: Stearoylcarnitine-Mediated Insulin Resistance.

Experimental Protocols: Measurement of Stearoylcarnitine

The accurate and reproducible quantification of stearoylcarnitine in biological matrices is crucial for its validation as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method for the analysis of acylcarnitines.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of stearoylcarnitine in plasma or serum.

Caption: LC-MS/MS Workflow for Stearoylcarnitine Analysis.

Detailed Methodology for LC-MS/MS Analysis of Stearoylcarnitine

This protocol provides a detailed methodology for the quantification of stearoylcarnitine in human plasma.

4.2.1. Sample Preparation

-

Thaw Plasma Samples: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d3-stearoylcarnitine).

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Stearoylcarnitine: Precursor ion (Q1) m/z 484.4 -> Product ion (Q3) m/z 85.1

-

d3-Stearoylcarnitine (Internal Standard): Precursor ion (Q1) m/z 487.4 -> Product ion (Q3) m/z 85.1

-

4.2.3. Data Analysis and Quantification

-

Quantification is performed by comparing the peak area ratio of the analyte (stearoylcarnitine) to the internal standard (d3-stearoylcarnitine) against a calibration curve prepared with known concentrations of stearoylcarnitine.

Conclusion and Future Directions

Stearoylcarnitine holds significant promise as a biomarker for the early detection and monitoring of metabolic disorders. Its elevated levels reflect underlying mitochondrial dysfunction and impaired fatty acid metabolism, key pathological features of type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The robust and sensitive quantification of stearoylcarnitine using LC-MS/MS provides a reliable tool for clinical and research applications.

Future research should focus on:

-

Large-scale clinical validation studies: To establish definitive concentration cut-off values for risk stratification in diverse populations.

-

Mechanistic studies: To further elucidate the precise molecular mechanisms by which stearoylcarnitine contributes to the pathogenesis of metabolic diseases.

-

Therapeutic implications: To investigate whether interventions aimed at lowering stearoylcarnitine levels can improve metabolic outcomes.

The continued investigation of stearoylcarnitine and other acylcarnitines will undoubtedly provide valuable insights into the complex interplay between mitochondrial function and metabolic health, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma Acylcarnitine Profiles Suggest Incomplete Long-Chain Fatty Acid β-Oxidation and Altered Tricarboxylic Acid Cycle Activity in Type 2 Diabetic African-American Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]

- 4. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pathophysiological roles of the serum acylcarnitine level and acylcarnitine/free carnitine ratio in patients with cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Stearoyl-l-carnitine-d3

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to Stearoyl-l-carnitine-d3. It is intended for researchers, scientists, and professionals in the field of drug development and metabolomics who utilize deuterated internal standards for quantitative analysis.

Chemical Properties

This compound is the deuterated form of Stearoyl-l-carnitine, a long-chain acylcarnitine. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of its endogenous, non-labeled counterpart.

General Properties

| Property | Value | References |

| Chemical Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium, monochloride | [1][2] |

| Synonyms | CAR 18:0-d3, C18:0 Carnitine-d3, L-Stearoylcarnitine-d3 | [1][2] |

| CAS Number | 2245711-27-5 | [1][2][3] |

| Molecular Formula | C₂₅H₄₇D₃NO₄ • Cl | [1][3][4] |

| Molecular Weight | 467.1 g/mol | [1][4] |

| Form | Solid | [3] |

| Color | White | [3] |

| Purity | ≥99% deuterated forms | [1][2][4] |

Solubility

| Solvent | Concentration | References |

| DMF | 20 mg/mL | [1][2] |

| DMSO | 14 mg/mL | [1][2] |

| Ethanol | 20 mg/mL | [1][2] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound as an analytical standard.

| Parameter | Recommendation | References |

| Storage Temperature | -20°C for long-term storage. | [4][5] |

| Alternative Storage | 2-8°C for short-term storage. | [3] |

| Stability | ≥ 2 years when stored properly. | [1] |

| Shipping | Typically at room temperature for domestic shipments; may require ice packs for international transport. | [1][3] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of Stearoyl-l-carnitine in biological matrices.

Quantification of Stearoylcarnitine in Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of stearoylcarnitine. Specific parameters may require optimization based on the instrumentation and matrix used.

3.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a known concentration of this compound.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Stearoylcarnitine: Precursor ion (Q1) m/z 428.4 → Product ion (Q3) m/z 85.1

-

This compound: Precursor ion (Q1) m/z 431.4 → Product ion (Q3) m/z 85.1

-

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

Experimental Workflow for Quantification

Caption: Workflow for the quantification of Stearoylcarnitine using a deuterated internal standard.

Logical Relationship of Internal Standard

Caption: Role of this compound as an internal standard for analytical correction.

Potential Signaling Pathway Involvement of Long-Chain Acylcarnitines

Long-chain acylcarnitines, such as stearoylcarnitine, have been implicated as modulators of various cellular signaling pathways, including the Protein Kinase C (PKC) pathway.[6] The accumulation of these metabolites can lead to cellular stress and dysfunction.

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the potential modulatory role of long-chain acylcarnitines.

References

- 1. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Significance of Stearoylcarnitine in Mitochondrial Function: An In-depth Technical Guide

Abstract

Stearoylcarnitine, a long-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of stearic acid, an 18-carbon saturated fatty acid, into the mitochondrial matrix for β-oxidation. The efficient functioning of this transport, facilitated by the carnitine shuttle, is crucial for maintaining cellular energy homeostasis. However, dysregulation of stearoylcarnitine levels has been implicated in various metabolic diseases, where its accumulation can lead to mitochondrial dysfunction, the activation of proinflammatory signaling pathways, and the induction of apoptosis. This technical guide provides a comprehensive overview of the role of stearoylcarnitine in mitochondrial function, detailing the underlying biochemical pathways, summarizing key quantitative data, and providing detailed experimental protocols for its analysis and functional assessment. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and related therapeutic areas.

Introduction to Mitochondrial Fatty Acid Oxidation

Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation. Fatty acids are a major energy source, and their breakdown through β-oxidation within the mitochondrial matrix generates acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) for the electron transport chain. Long-chain fatty acids (LCFAs), such as stearic acid, cannot passively cross the inner mitochondrial membrane. Their entry into the mitochondrial matrix is dependent on a specialized transport system known as the carnitine shuttle.

The Carnitine Shuttle and the Role of Stearoylcarnitine

The carnitine shuttle is a multi-step process involving three key enzymes that facilitates the transport of LCFAs from the cytosol into the mitochondrial matrix. Stearoylcarnitine is a central intermediate in the transport of stearic acid.

The process begins with the activation of stearic acid to stearoyl-CoA in the cytosol. The subsequent steps of the carnitine shuttle are as follows:

-

Formation of Stearoylcarnitine: The acyl group from stearoyl-CoA is transferred to carnitine, forming stearoylcarnitine and releasing coenzyme A. This reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane.[1][2]

-

Translocation across the Inner Mitochondrial Membrane: Stearoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by Carnitine-Acylcarnitine Translocase (CACT) in exchange for a molecule of free carnitine.[3][4]

-

Regeneration of Stearoyl-CoA: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) , located on the inner mitochondrial membrane, catalyzes the transfer of the stearoyl group from stearoylcarnitine back to coenzyme A, regenerating stearoyl-CoA and releasing free carnitine.[5][6]

The regenerated stearoyl-CoA is now available for β-oxidation within the mitochondrial matrix.

Quantitative Data on Stearoylcarnitine

The concentration of stearoylcarnitine in biological samples is a critical indicator of metabolic health. Elevated levels of long-chain acylcarnitines, including stearoylcarnitine, are associated with various metabolic disorders.

| Parameter | Biological Matrix | Condition | Reported Concentration/Change | Citation(s) |

| Stearoylcarnitine | Rat Heart Tissue | Perfusion with Palmitate | Substantial formation observed | [2] |

| Long-chain acylcarnitines (C16+C18) | Human Plasma | CPT1 Deficiency | Elevated ratio of free carnitine to C16+C18 acylcarnitines | [3] |

| Long-chain acylcarnitines | Human Plasma | Type 2 Diabetes | Elevated levels observed | [7] |

| Stearoylcarnitine | Mouse Pancreatic Tissue | Type 2 Diabetes Model | Accumulation leads to impaired insulin synthesis and energy deficiency | [1] |

Impact of Stearoylcarnitine on Mitochondrial Function

While essential for fatty acid oxidation, an excess of stearoylcarnitine and other long-chain acylcarnitines can be detrimental to mitochondrial function.

| Effect | Experimental System | Observation | Citation(s) |

| Mitochondrial Respiration | Isolated Rat Kidney Mitochondria | High-fat diet in suckling rats increased oxygen consumption with palmitoylcarnitine as a substrate. | [8] |

| Mitochondrial Function | PFOS-treated renal tubular cells | L-carnitine restored PFOS-impaired mitochondrial function, including oxygen consumption. | [9] |

| Mitochondrial Integrity | Isolated Rat Liver Mitochondria | High concentrations of carnitine led to the formation of acid-insoluble acylcarnitines from the intramitochondrial acyl-CoA pool without affecting oxygen consumption. | [10] |

Stearoylcarnitine and Cellular Signaling

Recent evidence suggests that beyond its metabolic role, stearoylcarnitine can act as a signaling molecule, particularly in the context of inflammation and apoptosis.

Proinflammatory Signaling

Accumulation of long-chain acylcarnitines has been shown to activate proinflammatory signaling pathways, contributing to the low-grade chronic inflammation observed in metabolic diseases.[7][11]

-

NF-κB Pathway: Long-chain acylcarnitines can induce the activation of the transcription factor NF-κB, a master regulator of inflammation.[11]

-

JNK and ERK Pathways: Acylcarnitines have been demonstrated to induce the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade that can lead to the production of proinflammatory cytokines.[7][12]

Apoptosis

The role of acylcarnitines in apoptosis is complex. While L-carnitine can be protective against apoptosis, the accumulation of long-chain acylcarnitines may contribute to programmed cell death. Acetyl-L-carnitine has been shown to reduce apoptosis through the mitochondrial pathway by stabilizing mitochondrial membranes and improving energy supply.[13][14][15]

Experimental Protocols

Quantification of Stearoylcarnitine by LC-MS/MS

This protocol is adapted from methodologies for the analysis of acylcarnitines in biological samples.[16][17][18]

1. Sample Preparation:

-

To 50 µL of plasma or tissue homogenate in a 96-well plate, add 20 µL of an internal standard working solution (containing a stable isotope-labeled carnitine, e.g., d3-octanoylcarnitine).

-

For protein precipitation, add 200 µL of methanol.

-

Vortex the plate for 30 seconds and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at 40°C.

-

For derivatization to butyl esters, add 60 µL of 3N butanolic-HCl to each well.

-

Seal the plate and incubate at 65°C for 20 minutes.

-

Evaporate the butanolic-HCl under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Atlantis HILIC silica, 50 x 2.0 mm, 4 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: 5 mM ammonium acetate in acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from high organic to increasing aqueous mobile phase.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for stearoylcarnitine butyl ester should be optimized.

Mitochondrial Respiration Assay

This protocol is based on the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells.[9][19][20][21][22][23]

1. Preparation:

-

Isolate mitochondria from tissues or cells of interest using differential centrifugation.

-

Determine the protein concentration of the isolated mitochondria using a BCA assay.

-

Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

On the day of the assay, prepare the substrate solution containing stearoylcarnitine at the desired concentrations in mitochondrial assay solution (MAS). A typical substrate combination would be stearoylcarnitine and malate.

2. Assay Procedure:

-

Load the hydrated sensor cartridge with the compounds to be injected during the assay (e.g., ADP, oligomycin, FCCP, and rotenone/antimycin A).

-

Plate the isolated mitochondria in the wells of a Seahorse XF plate.

-

Centrifuge the plate to adhere the mitochondria to the bottom of the wells.

-

Add the substrate solution (containing stearoylcarnitine) to each well.

-

Place the plate in the Seahorse XF Analyzer and perform the calibration.

-

Run the assay protocol, which will measure basal respiration in the presence of stearoylcarnitine, followed by sequential injections to determine ADP-stimulated respiration (State 3), proton leak (State 4o), maximal respiration, and non-mitochondrial respiration.

3. Data Analysis:

-

Calculate the different parameters of mitochondrial respiration (e.g., basal respiration, ATP-linked respiration, maximal respiratory capacity, and spare respiratory capacity).

-

Compare the OCR values between control and stearoylcarnitine-treated groups.

Western Blot Analysis for Signaling Pathway Activation

This protocol is for detecting the phosphorylation of JNK and ERK as a measure of their activation.[7]

1. Cell Treatment and Lysis:

-

Culture cells (e.g., RAW 264.7 macrophages) to the desired confluency.

-

Treat the cells with stearoylcarnitine at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

2. SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Stearoylcarnitine is a critical intermediate in mitochondrial fatty acid metabolism. Its proper regulation is essential for maintaining cellular energy balance. However, the accumulation of stearoylcarnitine, as seen in several metabolic diseases, can lead to mitochondrial stress, inflammation, and cellular dysfunction. The methodologies outlined in this guide provide a framework for the quantitative analysis of stearoylcarnitine and the assessment of its impact on mitochondrial function and cellular signaling pathways. Further research into the precise molecular mechanisms by which stearoylcarnitine exerts its effects will be crucial for the development of novel therapeutic strategies targeting metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. FATTY ACID CHAIN-ELONGATION IN PERFUSED RAT HEART: SYNTHESIS OF STEAROYLCARNITINE FROM PERFUSED PALMITATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial carnitine/acylcarnitine carrier: function, structure and physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carnitine Palmitoyltransferase II (CPT2) Deficiency: An Overlooked and Elusive Cause of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of lipid diet on mitochondrial palmitoyl-l-carnitine oxidation in kidney at postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Carnitine reduces reactive oxygen species/endoplasmic reticulum stress and maintains mitochondrial function during autophagy-mediated cell apoptosis in perfluorooctanesulfonate-treated renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of carnitine on mitochondrial oxidation of palmitoylearnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetyl-L-carnitineameliorates mitochondrial damage and apoptosis following spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effect of acetyl-L-carnitine on the apoptotic pathway of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zivak.com [zivak.com]

- 18. bevital.no [bevital.no]

- 19. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

- 23. Redirecting [linkinghub.elsevier.com]

Investigating Metabolic Pathways Using Stearoyl-L-carnitine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Stearoyl-l-carnitine-d3 in the investigation of metabolic pathways, particularly fatty acid oxidation. Stearoyl-l-carnitine, an endogenous long-chain acylcarnitine, plays a crucial role in cellular energy metabolism. Its deuterated isotopologue, this compound, serves as a powerful tool for researchers to trace and quantify the dynamics of fatty acid metabolism in both healthy and diseased states. This guide details the underlying metabolic pathways, experimental protocols for utilizing this compound, and methods for data analysis and interpretation.

Introduction to Stearoyl-l-carnitine and its Role in Metabolism

L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] Stearoyl-l-carnitine is formed when stearic acid, a saturated long-chain fatty acid, is activated to Stearoyl-CoA and then esterified to L-carnitine. This process is a key step in cellular energy production, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[1]

The concentration of specific acylcarnitines, including Stearoyl-l-carnitine, can serve as a biomarker for the state of fatty acid metabolism.[2][3][4] Altered levels of Stearoyl-l-carnitine have been associated with various metabolic disorders, including heart failure, diabetes, and inborn errors of metabolism.[2][4] Therefore, the accurate quantification and tracing of this metabolite are critical for understanding disease pathophysiology and for the development of novel therapeutic interventions.

This compound is a stable isotope-labeled version of Stearoyl-l-carnitine, where three hydrogen atoms on the N-methyl groups of the carnitine moiety are replaced with deuterium.[5] This isotopic labeling makes it an ideal internal standard for precise quantification of endogenous Stearoyl-l-carnitine using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Furthermore, it can be used as a tracer to study the kinetics of fatty acid transport and oxidation.

Key Metabolic Pathways Involving Stearoyl-l-carnitine

The primary pathway involving Stearoyl-l-carnitine is the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

As depicted in Diagram 1, stearic acid is first activated to Stearoyl-CoA in the cytosol by Acyl-CoA synthetase long-chain (ACSL). Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then catalyzes the conversion of Stearoyl-CoA to Stearoyl-l-carnitine. Stearoyl-l-carnitine is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts Stearoyl-l-carnitine back to Stearoyl-CoA, which then enters the β-oxidation spiral to generate acetyl-CoA for the TCA cycle and energy production.

Experimental Protocols

The use of this compound in metabolic studies primarily falls into two categories: as an internal standard for quantification and as a tracer for metabolic flux analysis.

Quantification of Endogenous Stearoyl-l-carnitine using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Stearoyl-l-carnitine in biological samples such as plasma or tissue homogenates.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge tubes

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 50 µL of sample, add 200 µL of ice-cold methanol containing a known concentration of this compound (e.g., 1 µM).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50% methanol in water.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both endogenous Stearoyl-l-carnitine and the this compound internal standard.

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of unlabeled Stearoyl-l-carnitine spiked into a matrix similar to the samples, with a constant concentration of the d3-internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Stearoyl-l-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. metsol.com [metsol.com]

- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Stearoylcarnitine in Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive method for the quantification of stearoylcarnitine (C18:0) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Stearoylcarnitine, a long-chain acylcarnitine, is a critical intermediate in mitochondrial fatty acid β-oxidation.[1][2] Its accurate quantification is essential for studying metabolic disorders, including fatty acid oxidation defects and conditions like type 2 diabetes.[3] This protocol employs a simple protein precipitation step for sample preparation, eliminating the need for derivatization, followed by a rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[4][5] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput clinical and research applications.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined below. This workflow is designed for efficiency and reproducibility.

Role in Fatty Acid Oxidation

Stearoylcarnitine is formed when stearoyl-CoA, an activated long-chain fatty acid, is conjugated to carnitine. This reaction is catalyzed by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. The resulting stearoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[6] In the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts stearoylcarnitine back to stearoyl-CoA, which then enters the β-oxidation spiral to produce energy.[1]

Experimental Protocols

Materials and Reagents

-

Stearoylcarnitine hydrochloride (Analytical Standard)

-

d3-Stearoylcarnitine (Internal Standard, IS)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of stearoylcarnitine and d3-stearoylcarnitine in methanol.

-

Working Solutions:

-

Prepare calibration standards by serially diluting the stearoylcarnitine stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard (IS) solution of d3-stearoylcarnitine at 100 ng/mL in methanol.

-

-

Sample Preparation:

-

Aliquot 10 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL d3-stearoylcarnitine).

-

Add 480 µL of ice-cold methanol to precipitate proteins.[3]

-

Vortex for 20 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]

-

Transfer 150 µL of the supernatant to an LC-MS vial for analysis.[3]

-

LC-MS/MS Conditions

A standard reversed-phase C18 column is effective for retaining and separating long-chain acylcarnitines like stearoylcarnitine.[8][9]

-

LC System: UHPLC System

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water with 2.5 mM Ammonium Acetate[8]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile with 2.5 mM Ammonium Acetate[8]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 1.0 | 40 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 40 |

| 9.0 | 40 |

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Ion Source Temp: 500°C[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Stearoylcarnitine | 484.4 | 85.1 | 100 | 63 |

| d3-Stearoylcarnitine | 487.5 | 85.1 | 100 | 63 |

Method Performance

The method was validated for linearity, limit of quantification, accuracy, and precision. The results demonstrate the suitability of this method for the reliable quantification of stearoylcarnitine in plasma.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |

| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |

Conclusion

This application note provides a detailed protocol for the quantification of stearoylcarnitine in plasma using LC-MS/MS. The method is rapid, sensitive, and does not require complex sample derivatization, making it ideal for high-throughput analysis in both research and clinical settings. The robust performance characteristics ensure accurate and precise measurement of this key metabolite, facilitating further investigation into fatty acid metabolism and related diseases.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. msacl.org [msacl.org]

- 5. researchgate.net [researchgate.net]

- 6. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bevital.no [bevital.no]

Application Notes and Protocols for Acylcarnitine Analysis in Plasma

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, serving as biomarkers for various inherited metabolic disorders.[1][2] Accurate quantification of acylcarnitines in plasma is crucial for the diagnosis and monitoring of these conditions.[3] This document provides detailed application notes and protocols for the most common sample preparation techniques used in acylcarnitine analysis, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for accurate and reproducible acylcarnitine analysis. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analytes of interest. The most frequently employed methods are protein precipitation, solid-phase extraction, and liquid-liquid extraction.

-

Protein Precipitation (PPT): This is the simplest and most rapid method, involving the addition of an organic solvent to precipitate plasma proteins.[4][5]

-

Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than PPT by utilizing a solid sorbent to selectively retain and elute acylcarnitines.[6][7]

-

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, providing a clean extract.[8]

II. Experimental Protocols

A. Protein Precipitation (PPT) Protocol

This protocol describes a simple and efficient method for the removal of proteins from plasma samples prior to LC-MS/MS analysis of acylcarnitines.[4][5]

Materials:

-

Plasma sample

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) solution (containing deuterium-labeled acylcarnitines)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard solution to the plasma.

-

Add 400 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[9]

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant is now ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent.

Workflow Diagram:

B. Solid-Phase Extraction (SPE) Protocol

This protocol provides a more selective sample cleanup for acylcarnitine analysis using a mixed-mode, reversed-phase/strong cation-exchange SPE plate.[7]

Materials:

-

Plasma sample

-

Internal Standard (IS) solution

-

Organic solvent for protein precipitation (e.g., acetonitrile)

-

Mixed-mode SPE plate (e.g., Oasis MCX)[7]

-

Methanol

-

Ammonium hydroxide

-

Elution solvent (e.g., 5% ammonium hydroxide in methanol)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

To 10 µL of plasma, add the internal standard solution.[7]

-

Precipitate proteins by adding an organic solvent and centrifuging.[7]

-

Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE plate.

-

Wash the wells with 1 mL of methanol to remove neutral and acidic interferences.

-

Elute the acylcarnitines with 1 mL of a 5% ammonium hydroxide solution in methanol.[7]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Workflow Diagram:

C. Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for the extraction of protein-bound long-chain acylcarnitines.[8]

Materials:

-

Plasma sample

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma into a glass tube.

-

Add the internal standard solution.

-

Add 2 mL of the extraction solvent.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent under nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram:

III. Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation techniques based on published data.

Table 1: Recovery of Acylcarnitines

| Preparation Method | Analyte | Recovery (%) | Reference |

| Protein Precipitation | Various Acylcarnitines | 84 - 112 | [4] |

| Solid-Phase Extraction | Carnitine & Acylcarnitines | 98 - 105 | [6] |

| HILIC-MS/MS | Various Acylcarnitines | 85 - 110 | [10] |

Table 2: Precision of Acylcarnitine Measurement

| Preparation Method | Analyte | Within-day CV (%) | Between-day CV (%) | Reference |

| Protein Precipitation | 10 Acylcarnitines | < 10 | 4.4 - 14.2 | [4][5] |

| Solid-Phase Extraction | Carnitine & Acylcarnitines | Not Reported | < 18 | [6] |

| HILIC-MS/MS | Carnitine & Acylcarnitines | < 6 | < 17 | [10] |

IV. Derivatization

For certain applications, derivatization of acylcarnitines to their butyl esters can be performed to enhance their chromatographic properties and mass spectrometric detection.[9]

Brief Protocol for Butylation:

-

After sample extraction and evaporation, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[9]

-

Incubate at 60°C for 20 minutes.[9]

-

Evaporate the mixture to dryness.

-

Reconstitute the sample in a suitable solvent for analysis.[9]

V. Conclusion

The selection of an appropriate sample preparation technique is a critical step in the analytical workflow for plasma acylcarnitines. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening.[4][5] Solid-phase extraction provides a cleaner extract with high recoveries, making it ideal for quantitative research applications.[6][7] Liquid-liquid extraction is particularly useful for the analysis of long-chain acylcarnitines.[8] The choice of method should be guided by the specific analytical requirements, such as the desired level of cleanliness, throughput, and the specific acylcarnitine species of interest.

References

- 1. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labcorp.com [labcorp.com]

- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization vs. Underivatized Analysis of Long-Chain Acylcarnitines

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain acylcarnitines (LCACs) is crucial for diagnosing inborn errors of metabolism, particularly fatty acid oxidation disorders, and for research in areas such as type 2 diabetes and cardiovascular disease.[1] The two primary analytical approaches for LCACs analysis by mass spectrometry are direct analysis of the native molecules (underivatized) and analysis after chemical modification (derivatization). This document provides a comparative overview of these methods, detailed experimental protocols, and insights into the biological significance of LCACs.

Introduction to Derivatization and Underivatized Analysis

Underivatized analysis offers a more straightforward and rapid workflow by minimizing sample preparation steps.[2] This approach typically involves protein precipitation followed by direct injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2] The primary advantages are speed and simplicity, making it suitable for high-throughput screening.[2][3] However, underivatized analysis may suffer from lower sensitivity for certain species, and the inability to differentiate between isobaric acylcarnitines can be a significant drawback.[4][5]

Derivatization , most commonly through esterification (e.g., butylation), aims to improve the analytical characteristics of acylcarnitines.[4][6] This process can enhance ionization efficiency, leading to increased sensitivity and more robust quantification.[6] Derivatization can also aid in the chromatographic separation of isomers, which is critical for the differential diagnosis of certain metabolic disorders.[7] The main disadvantages are the increased sample preparation time and the potential for incomplete derivatization or hydrolysis of the derivatives.[8]

Comparative Analysis: Derivatization vs. Underivatized Methods

The choice between derivatization and underivatized analysis depends on the specific requirements of the study, such as the need for high throughput, the desired level of sensitivity, and the importance of resolving isomeric compounds.

| Parameter | Derivatization (Butylation) | Underivatized Analysis | Key Considerations |

| Sample Preparation | More complex: includes esterification step with reagents like butanolic HCl. | Simpler: typically involves protein precipitation.[2] | Derivatization adds time and potential for variability. |

| Sensitivity | Generally higher, especially for dicarboxylic acylcarnitines.[4][6] | May be lower for some species.[4] | Important for detecting low-abundance acylcarnitines. |

| Specificity | Can improve separation of isobaric and isomeric compounds.[7] | May not distinguish between isomers.[4][5] | Crucial for accurate diagnosis of certain metabolic disorders. |

| Throughput | Lower due to additional sample preparation steps. | Higher, making it suitable for large-scale screening.[2] | A key factor in newborn screening and large cohort studies. |

| Matrix Effects | Can be reduced due to the chemical modification of the analytes. | May be more susceptible to ion suppression or enhancement. | Affects accuracy and precision of quantification. |

| Robustness | Potential for incomplete reactions or degradation of derivatives.[8] | Generally more robust due to fewer reaction steps. | Important for method reproducibility. |

Experimental Protocols

Protocol 1: Underivatized Analysis of Long-Chain Acylcarnitines in Plasma

This protocol describes a rapid method for the analysis of underivatized acylcarnitines in plasma using LC-MS/MS.

1. Materials:

-

Plasma samples

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Internal standards (isotopically labeled acylcarnitines, e.g., C16-d3-carnitine)

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard mix.

-

Add 300 µL of cold ACN to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at 4°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: A suitable gradient to separate long-chain acylcarnitines.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Positive ion mode ESI

-